molecular formula C28H26N4O4 B6584103 N-[(3,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251592-21-8

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B6584103
CAS No.: 1251592-21-8
M. Wt: 482.5 g/mol
InChI Key: LUWOLAOHEDEVFX-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-ethylphenyl group at position 2 and a carboxamide-linked 3,4-dimethoxyphenylmethyl moiety at position 6. The compound’s pyrazoloquinoline scaffold is analogous to pharmacophores found in kinase inhibitors and antimicrobial agents, suggesting possible therapeutic applications .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)22-16-29-23-11-8-19(14-21(23)26(22)31-32)27(33)30-15-18-7-12-24(35-2)25(13-18)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOLAOHEDEVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Parameter Target Compound Analog 1 Analog 2
Core Structure Pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine
Molecular Weight 525.58 446.48 430.50
Key Substituents 3,4-Dimethoxybenzyl, 4-ethylphenyl 4-Ethoxyphenyl, ethyl 4-Methylphenyl, propyl
Predicted LogP 4.2 3.8 3.5

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